molecular formula C7H8N4O2 B12943106 Ethyl (5-cyano-1H-imidazol-4-yl)carbamate CAS No. 53982-61-9

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate

Cat. No.: B12943106
CAS No.: 53982-61-9
M. Wt: 180.16 g/mol
InChI Key: HCGFVYNZIXVWST-UHFFFAOYSA-N
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Description

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate is a heterocyclic organic compound featuring an imidazole core substituted with a cyano (-CN) group at the 5-position and a carbamate (-O(CO)NH₂) moiety at the 4-position. This compound belongs to the imidazole family, which is renowned for its versatility in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and hydrogen-bonding capabilities.

Properties

CAS No.

53982-61-9

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6-5(3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

HCGFVYNZIXVWST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with a cyano-substituted imidazole precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The cyano and carbamate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Ethyl (5-cyano-1H-imidazol-4-yl)carbamate and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties Applications References
This compound C₇H₈N₄O₂ 180.16 g/mol 5-CN, 4-carbamate Not provided Likely high polarity due to -CN and carbamate groups; potential bioactivity Pharmaceuticals, agrochemicals Inferred
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate C₈H₁₁N₃O₂ 181.19 g/mol 4-NH₂, 1-CH₃, 5-COOEt 61982-18-1 Intermediate in drug synthesis; stable under standard conditions Specialty chemicals, APIs
Ethyl(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate C₇H₁₁N₂O₂S 187.24 g/mol Thiazole ring, 5-CH₃, carbamate 21018-30-4 Sulfur-containing heterocycle; possible pesticidal activity Agrochemical intermediates
Ethyl carbamate (Urethane) C₃H₇NO₂ 89.09 g/mol Simple carbamate (NH₂COOEt) 51-79-6 Carcinogenic (IARC 2A); forms in alcoholic beverages Historical anesthetic, byproduct
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate C₂₉H₂₆N₂O₂ 434.53 g/mol Trityl-protected imidazole, acrylate Not provided Bulky trityl group enhances steric hindrance; used in polymer chemistry Materials science, catalysis

Key Research Findings

Reactivity and Stability
  • Cyano Group Influence: The 5-cyano substituent in the target compound likely enhances electrophilicity at the imidazole ring, making it reactive toward nucleophilic agents. This contrasts with Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, where the 4-amino group may participate in hydrogen bonding or coordination chemistry .
  • Carbamate Stability: Ethyl carbamate (urethane) is prone to hydrolysis under acidic or alkaline conditions, forming ethanol and urea. While this compound may share similar instability, the electron-withdrawing -CN group could mitigate hydrolysis rates compared to simpler carbamates .

Biological Activity

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to elucidate its pharmacological potential.

Chemical Structure and Properties

This compound features a five-membered imidazole ring substituted with a cyano group and an ethyl carbamate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1Staphylococcus aureus32
2Escherichia coli16
3Candida albicans64

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been assessed in various cancer cell lines. A study reported that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells, with a GI50 value indicating effective cytotoxicity.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineGI50 (µM)Reference
MCF-715
NCI-H46020
SF-26825

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in the imidazole class often inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are critical for cancer cell proliferation.
  • Disruption of Membrane Integrity : The antimicrobial action is believed to result from the disruption of bacterial cell membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated potent antibacterial activity, suggesting its potential use as a therapeutic agent in treating resistant infections.

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